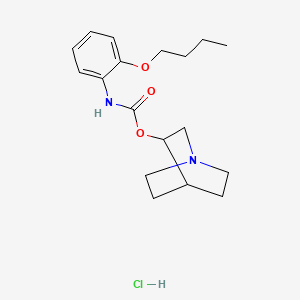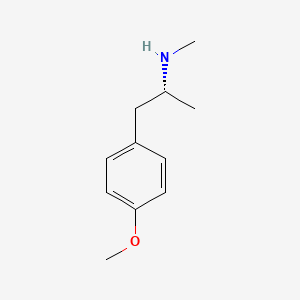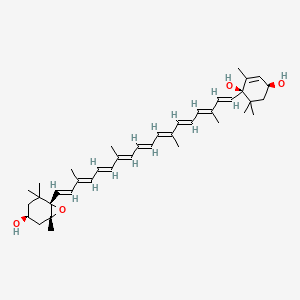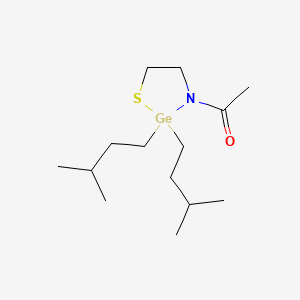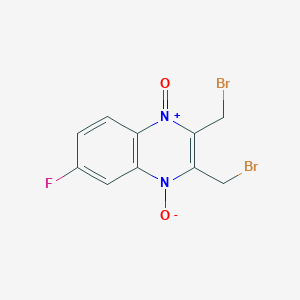
(S)-2-(3-Isobutylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(3-Isobutylphenyl)propanoic acid is a chiral nonsteroidal anti-inflammatory drug (NSAID) commonly known for its analgesic and anti-inflammatory properties. It is widely used in the treatment of pain, fever, and inflammation. The compound is a derivative of propanoic acid and features an isobutyl group attached to the phenyl ring, which contributes to its pharmacological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Isobutylphenyl)propanoic acid typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-isobutylbenzene.
Oxidation: The 3-isobutylbenzene is then oxidized using a suitable oxidizing agent like potassium permanganate to form 3-isobutylbenzoic acid.
Reduction: The carboxylic acid group of 3-isobutylbenzoic acid is reduced to an aldehyde using a reducing agent such as lithium aluminum hydride.
Grignard Reaction: The aldehyde is then subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to form the ketone, which is then subjected to a stereoselective reduction to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(3-Isobutylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride, palladium on carbon.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(3-Isobutylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of chiral synthesis and stereoselective reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its analgesic, anti-inflammatory, and antipyretic properties.
Industry: Used in the formulation of pharmaceutical products and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (S)-2-(3-Isobutylphenyl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: Another widely used NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: An NSAID with a longer duration of action compared to (S)-2-(3-Isobutylphenyl)propanoic acid.
Ketoprofen: Known for its potent anti-inflammatory effects.
Uniqueness
This compound is unique due to its specific chiral configuration, which contributes to its pharmacological activity. The presence of the isobutyl group on the phenyl ring also differentiates it from other NSAIDs, providing distinct therapeutic benefits and side effect profiles.
Propiedades
Número CAS |
342373-94-8 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
(2S)-2-[3-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)7-11-5-4-6-12(8-11)10(3)13(14)15/h4-6,8-10H,7H2,1-3H3,(H,14,15)/t10-/m0/s1 |
Clave InChI |
SFVKLYXPBKITCE-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC(=C1)CC(C)C)C(=O)O |
SMILES canónico |
CC(C)CC1=CC(=CC=C1)C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


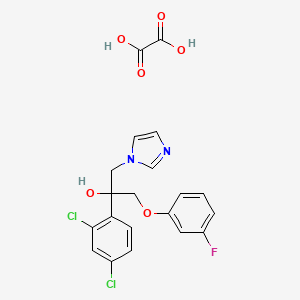

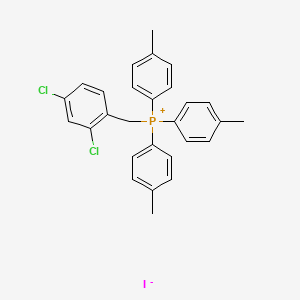
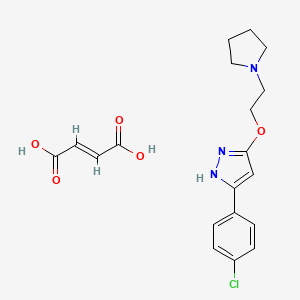
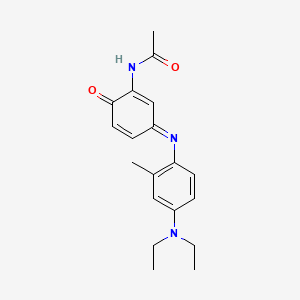
![N-(O-Anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12761204.png)
